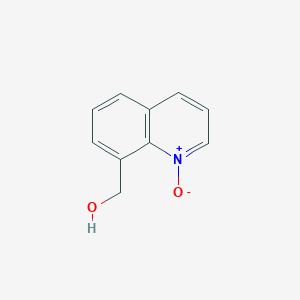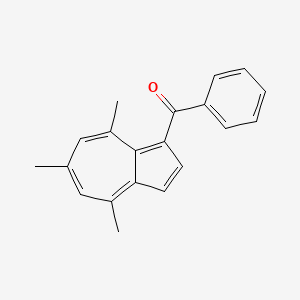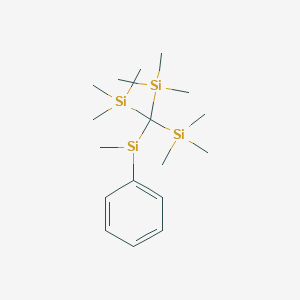
1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is classified as an amino alcohol and is commonly used in organic synthesis. This compound is known for its unique structure, which includes a chloro group, a diethylamino group, and a hydroxyl group, making it versatile in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride can be synthesized through the reaction of 3-(diethylamino)propan-1-ol with hydrochloric acid. The reaction typically involves the following steps:
Starting Material: 3-(diethylamino)propan-1-ol.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to form different amines
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere
Major Products Formed
Substitution: Formation of various substituted amino alcohols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines
Applications De Recherche Scientifique
1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of the chloro and diethylamino groups allows it to form strong interactions with various biological molecules, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylaminoisopropanol: Similar structure but with dimethylamino instead of diethylamino group.
1-Chloro-3-(dodecylamino)propan-2-ol: Similar structure but with a longer alkyl chain.
Uniqueness
1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which provides it with distinct chemical reactivity and biological activity. The presence of both chloro and diethylamino groups makes it versatile for various applications in synthesis and research .
Propriétés
| 73674-93-8 | |
Formule moléculaire |
C7H17Cl2NO |
Poids moléculaire |
202.12 g/mol |
Nom IUPAC |
1-chloro-3-(diethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H16ClNO.ClH/c1-3-9(4-2)6-7(10)5-8;/h7,10H,3-6H2,1-2H3;1H |
Clé InChI |
HBBCOMVWDLGCAZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(CCl)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Methanesulfonyl)-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14453962.png)

![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)


![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)

